2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone 2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554524
InChI: InChI=1S/C9H3F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H
SMILES: C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C(F)(F)F
Molecular Formula: C9H3F7O
Molecular Weight: 260.11 g/mol

2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone

CAS No.:

Cat. No.: VC13554524

Molecular Formula: C9H3F7O

Molecular Weight: 260.11 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone -

Specification

Molecular Formula C9H3F7O
Molecular Weight 260.11 g/mol
IUPAC Name 2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H3F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3H
Standard InChI Key CTRBMDURKQVPQC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone, reflects its substitution pattern: a benzene ring with fluorine at the para-position (C4) and a trifluoromethyl group at the ortho-position (C2), while the ketone group at C1 bears three fluorine atoms. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its computed InChIKey (CTRBMDURKQVPQC-UHFFFAOYSA-N). The planar carbonyl group (C=O\text{C=O}) adjacent to the trifluoromethyl moiety (CF3\text{CF}_3) enhances electrophilicity, enabling participation in diverse reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and fluorine atoms. The 19F^{19}\text{F}-NMR spectrum typically shows resonances near -60 ppm for the trifluoromethyl groups and -110 ppm for the aromatic fluorine. Infrared (IR) spectroscopy confirms the presence of the carbonyl stretch (νC=O\nu_{\text{C=O}}) at approximately 1,750 cm1^{-1}, shifted upward due to electron-withdrawing effects .

Comparative Structural Analysis

Table 1 compares 2,2,2-trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone with related fluorinated ketones, highlighting substituent positions and molecular weights:

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
2,2,2-Trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanoneC9H3F7O\text{C}_9\text{H}_3\text{F}_7\text{O}260.114-F, 2-CF3_3, 1-COCF3_3
2,2,2-Trifluoro-1-(5-fluoro-2-trifluoromethylphenyl)ethanoneC9H3F7O\text{C}_9\text{H}_3\text{F}_7\text{O}260.115-F, 2-CF3_3, 1-COCF3_3
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanoneC9H3F7O\text{C}_9\text{H}_3\text{F}_7\text{O}260.114-F, 3-CF3_3, 1-COCF3_3

Table 1: Structural comparison of fluorinated aromatic ketones .

Isomeric differences significantly influence reactivity. For instance, the ortho-trifluoromethyl group in the target compound creates steric hindrance, whereas the meta-substituted analog exhibits altered electronic effects .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-2-trifluoromethylphenyl)ethanone typically involves Friedel-Crafts acylation or fluorination of pre-functionalized precursors. A common route employs the reaction of 4-fluoro-2-trifluoromethylbenzene with trifluoroacetic anhydride (TFAA\text{TFAA}) in the presence of a Lewis acid catalyst like AlCl3\text{AlCl}_3:

C6H3F(CF3)+(CF3CO)2OAlCl3C9H3F7O+CH3CO2H\text{C}_6\text{H}_3\text{F}(\text{CF}_3) + (\text{CF}_3\text{CO})_2\text{O} \xrightarrow{\text{AlCl}_3} \text{C}_9\text{H}_3\text{F}_7\text{O} + \text{CH}_3\text{CO}_2\text{H}

This method yields the ketone with >75% efficiency under optimized conditions (50°C, 12 h). Alternative approaches include halogen exchange reactions using SF4\text{SF}_4 or DAST\text{DAST} (N,N-diethylaminosulfur trifluoride\text{N,N-diethylaminosulfur trifluoride}) to introduce fluorine atoms into intermediate acyl chlorides.

Reactivity and Mechanistic Insights

The compound’s carbonyl group is highly electrophilic due to the electron-withdrawing trifluoromethyl groups. It undergoes nucleophilic additions with Grignard reagents, hydrides, and amines. For example, reaction with phenylmagnesium bromide forms a tertiary alcohol:

ArCOCF3+PhMgBrArC(OH)CF3Ph\text{ArCOCF}_3 + \text{PhMgBr} \rightarrow \text{ArC(OH)CF}_3\text{Ph}

The trifluoromethyl groups stabilize transition states through inductive effects, accelerating reactions compared to non-fluorinated analogs. Additionally, the aromatic ring participates in electrophilic substitutions, though fluorine’s directing effects favor meta-substitution in further functionalization .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Fluorinated ketones serve as precursors to bioactive molecules. For instance, this compound is a key intermediate in synthesizing protease inhibitors and kinase modulators. Its trifluoromethyl groups enhance metabolic stability and membrane permeability in drug candidates. Recent studies highlight its role in developing antiviral agents targeting RNA-dependent RNA polymerases.

Agrochemical Development

In agrochemicals, the compound’s stability under UV exposure and resistance to hydrolysis make it suitable for herbicide and insecticide formulations. Derivatives containing its core structure exhibit potent activity against Spodoptera frugiperda (fall armyworm) with LC50_{50} values <10 ppm .

Materials Science

The low polar surface area and high thermal stability (decomposition temperature >300°C) of this ketone enable its use in fluoropolymer production. Copolymers incorporating its derivatives display enhanced resistance to solvents and oxidative degradation.

Future Directions and Research Opportunities

Ongoing research aims to optimize synthetic routes for greener production, such as photocatalyzed fluorinations. Additionally, computational studies exploring its interactions with biological targets could expedite drug discovery. Collaborative efforts between academia and industry are critical to addressing environmental challenges associated with fluorinated compounds.

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